molecular formula C12H23ClN2O2 B14186599 tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate CAS No. 857637-30-0

tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate

Cat. No.: B14186599
CAS No.: 857637-30-0
M. Wt: 262.77 g/mol
InChI Key: SSEIHHGWJJXZIC-UHFFFAOYSA-N
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Description

tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorinated ethyl chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloropiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate is unique due to the presence of the chlorinated ethyl chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .

Properties

CAS No.

857637-30-0

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-[2-(4-chloropiperidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)14-6-9-15-7-4-10(13)5-8-15/h10H,4-9H2,1-3H3,(H,14,16)

InChI Key

SSEIHHGWJJXZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(CC1)Cl

Origin of Product

United States

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